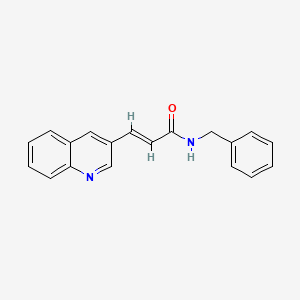

(2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide

Description

(2E)-N-Benzyl-3-(quinolin-3-yl)prop-2-enamide belongs to the class of cinnamamides, characterized by an α,β-unsaturated carbonyl system (prop-2-enamide) linked to aromatic or heteroaromatic groups. Its structure combines a quinoline moiety (a nitrogen-containing heterocycle with antimicrobial and anticancer properties) with a benzyl group, which modulates lipophilicity and binding interactions.

Properties

IUPAC Name |

(E)-N-benzyl-3-quinolin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(21-13-15-6-2-1-3-7-15)11-10-16-12-17-8-4-5-9-18(17)20-14-16/h1-12,14H,13H2,(H,21,22)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGSAQNJWJLSLX-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide typically involves the reaction of benzylamine with 3-(3-quinolinyl)-2-propenoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired (E)-isomer is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Potential

The compound has shown promise as an anticancer agent, particularly due to its ability to inhibit specific molecular targets involved in cancer progression. Research indicates that derivatives of quinoline compounds can effectively inhibit cell proliferation in various cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). In vitro studies have demonstrated that certain synthesized quinoline derivatives exhibit significantly higher inhibitory activity compared to established drugs, suggesting a strong potential for the development of new anticancer therapies .

Antimicrobial Properties

In addition to its anticancer effects, (2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide has been evaluated for its antimicrobial properties. The compound's structure allows it to interact with microbial DNA gyrase, which is essential for bacterial DNA replication. This interaction can potentially lead to the development of novel antibiotics, addressing the growing concern of antibiotic resistance .

Synthetic Chemistry Applications

Intermediate in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its unique structural features. It can facilitate the creation of more complex molecules through various synthetic routes. The ability to modify its structure allows chemists to explore structure-activity relationships (SAR), optimizing compounds for desired biological activities .

Material Science

Beyond biological applications, this compound may also play a role in material science. Its electronic and optical properties can be harnessed in the development of new materials with specific functionalities. This includes applications in organic electronics and photonics, where tailored compounds are essential for enhancing device performance.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification

Quinoline-Containing Derivatives

- Example: N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide () Structure: Similar to the queried compound but replaces the benzyl group with a 4-substituted phenyl ring and adds a benzodioxole moiety. Activity: Not explicitly tested, but quinoline derivatives are known for targeting DNA gyrase and topoisomerases in bacteria .

Phenyl-Substituted Cinnamamides

Chlorinated Cinnamamides

Antimicrobial Activity

| Compound Class | MIC (µM) S. aureus | MIC (µM) M. tuberculosis | Reference |

|---|---|---|---|

| Non-chlorinated phenyl | 0.5–2.0 | 1.5–5.0 | |

| 3,4-Dichlorophenyl | 0.2–0.8 | 0.5–1.2 | |

| Benzyl-substituted () | Not tested | Not tested |

- Key Trend : Chlorination and trifluoromethyl groups enhance potency by increasing lipophilicity and electron-withdrawing effects .

Antiviral Activity

Physicochemical Properties

| Compound | logD₇.₄ | Cytotoxicity (IC₅₀, µM) | |

|---|---|---|---|

| (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenyl | 3.2 | 8.0 | |

| (2E)-N-Benzyl-3-(4-F-phenyl) | 2.8 | >20 (low cytotoxicity) | |

| 3,4-Dichlorophenyl derivatives | 3.5–4.0 | >10 |

Structure-Activity Relationships (SAR)

Substituent Position :

- Meta-substitution on the anilide ring enhances antimicrobial activity (e.g., 3-CF₃, 3,5-diCF₃) .

- Ortho-substitution favors anti-inflammatory effects but reduces antimicrobial potency .

Electron-Withdrawing Groups: CF₃, Cl, and NO₂ groups increase logD and improve target binding via hydrophobic interactions .

Benzyl vs. Phenyl Groups :

- Benzyl groups (as in the queried compound) may reduce cytotoxicity compared to heavily substituted phenyl rings .

Biological Activity

(2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial in cancer therapy as it targets the proliferation of malignant cells.

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoline derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 0.137 | |

| MCF-7 (breast cancer) | 0.164 | |

| A431 (skin cancer) | 0.1 |

These findings indicate that the compound exhibits potent antiproliferative activity, comparable to established anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The compound is believed to exert its effects by inhibiting microbial DNA gyrase, which is essential for bacterial replication.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Escherichia coli | 1 μg/mL |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial therapies.

Research Findings and Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that this compound effectively induces apoptosis in cancer cells through caspase activation pathways. The study reported an increase in caspase-3 and caspase-9 activity, indicating a shift towards apoptotic cell death mechanisms.

- In Vivo Studies : Animal model studies have shown promising results where administration of the compound led to reduced tumor sizes in xenograft models of breast and liver cancers. The treated groups exhibited significant tumor regression compared to control groups.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the quinoline moiety can enhance biological activity. For example, introducing electron-withdrawing groups at specific positions on the benzene ring increased potency against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via a condensation reaction between a quinolin-3-ylprop-2-enoic acid derivative and benzylamine. Key steps include:

- Activating the carboxylic acid with reagents like EDCl/HOBt to form the amide bond .

- Controlling stereochemistry by maintaining anhydrous conditions and using catalysts (e.g., DMAP) to favor the (2E)-isomer .

- Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing yields by adjusting solvent polarity (e.g., DMF or THF) and temperature (60–80°C) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Primary Techniques :

- NMR Spectroscopy : Assign peaks for the benzyl group (δ 4.3–4.5 ppm for -CH-) and quinoline protons (δ 8.0–9.0 ppm for aromatic H) .

- X-ray Crystallography : Use SHELXL for structure refinement; resolve disorder in the benzyl or quinoline groups by iterative refinement and electron density analysis .

- Supplementary Methods : High-resolution mass spectrometry (HRMS) to confirm molecular weight, and HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Screening :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and validate results with dose-response curves .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical purity?

- Optimization Strategies :

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while achieving >90% yield .

- Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce (E)-selectivity during amide formation .

- Troubleshooting : Address low yields by replacing hygroscopic solvents (e.g., DMF) with ionic liquids to minimize hydrolysis .

Q. How do electronic effects of substituents (e.g., quinoline vs. benzyl groups) influence reactivity in downstream derivatization?

- Mechanistic Insights :

- The electron-withdrawing quinoline ring reduces electron density at the enamide double bond, making it susceptible to nucleophilic attacks (e.g., Michael additions) .

- Substituent effects can be modeled via DFT calculations (B3LYP/6-31G*) to predict regioselectivity in reactions like epoxidation or cycloadditions .

- Experimental Validation : Compare reaction rates with analogs (e.g., replacing benzyl with 3-fluorophenyl) using kinetic studies (UV-Vis monitoring) .

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

- Analytical Approaches :

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the benzyl group) .

- Solubility Optimization : Use co-solvents (e.g., PEG 400) or nanoformulation to enhance bioavailability in animal models .

- Data Reconciliation : Cross-validate in vitro targets (e.g., kinase profiling) with CRISPR knockdown models to confirm mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.